molecular formula C24H31N3O5 B2487299 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide CAS No. 1203036-13-8

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide

Cat. No. B2487299
M. Wt: 441.528
InChI Key: GWMIVRIVJJGDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.
BenchChem offers high-quality N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of compounds structurally related to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide has been a significant area of interest. These studies aim to explore the reactivity, mechanisms, and potential applications of these compounds in various fields, including material science and pharmaceuticals. For instance, the development of new catalytic methods for functionalizing aza-heterocycles showcases the importance of these compounds in synthetic chemistry. The enantioselective amine α-functionalization via palladium-catalyzed C–H arylation of thioamides highlights the utility of these structures in achieving high enantioselectivities and exclusive regioselectivity in the presence of two methylene groups in different steric environments (Jain et al., 2016).

Material Development

The exploration of new materials, particularly those derived from or incorporating azepane-based structures, is another area where these compounds find application. The synthesis of carbonaceous membranes from poly (aryl ether ketone) and azide derivatives for enhanced propylene/propane separation demonstrates the potential of these compounds in creating advanced materials for industrial applications. Such studies show that these materials can surpass conventional trade-off lines in separation performance, offering new solutions for gas separation technologies (Chng et al., 2009).

properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-4-31-20-11-10-17(15-21(20)32-5-2)22(28)25-19-14-18(16-26(3)24(19)30)23(29)27-12-8-6-7-9-13-27/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMIVRIVJJGDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3,4-diethoxybenzamide

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